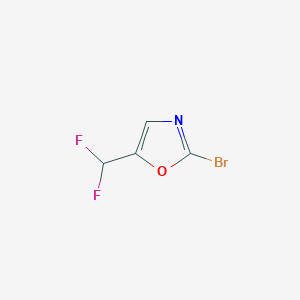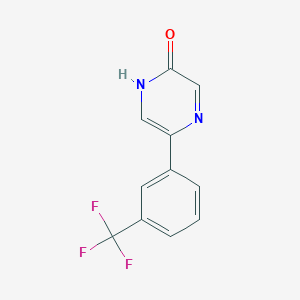![molecular formula C21H21F3N2O2 B12961568 Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spiroindolines. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and drug design. The spirocyclic framework provides rigidity and the ability to interact with biological targets in a specific manner, making them attractive candidates for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step processes. One common method includes the condensation of isatin derivatives with amines, followed by cyclization reactions to form the spirocyclic core. For instance, a three-component condensation reaction involving isatin, 5-aminopyrazole, and 1,3-dicarbonyl compounds can be used to produce spirooxindole scaffolds .
Industrial Production Methods
Industrial production methods for spiroindoline compounds often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times. Ultrasonic irradiation and environmentally benign solvents are also employed to improve the sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential in drug design, particularly for targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as proteins and enzymes. The spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
Eigenschaften
Molekularformel |
C21H21F3N2O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
benzyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-4-8-17-18(16)20(14-25-17)9-11-26(12-10-20)19(27)28-13-15-5-2-1-3-6-15/h1-8,25H,9-14H2 |
InChI-Schlüssel |
IPMSAVMLVMXTKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=CC=CC(=C23)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)













